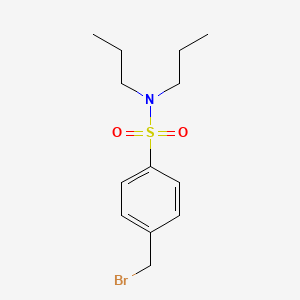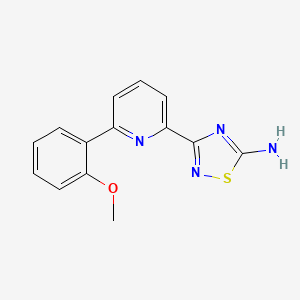
(2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyran ring, the introduction of the chloro group, and the attachment of the pyrrolidine carboxamide moiety. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, advanced purification techniques, and continuous flow reactors.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the chloro group would yield a dechlorinated product.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the pyrrolidine carboxamide moiety suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups provide opportunities for various applications.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The pyrrolidine carboxamide moiety could interact with enzymes or receptors, while the hydroxyl and chloro groups could participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R,6R)-6-((1S,2S)-2-Chloro-1-((S)-1-methyl-4-propylidenepyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl Dihydrogen Phosphate: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other Pyrrolidine Carboxamides: Compounds with similar structures but different substituents may have different biological activities or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This makes it a valuable subject for research in various scientific fields.
特性
分子式 |
C18H32ClN2O8PS |
|---|---|
分子量 |
502.9 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4Z)-1-methyl-4-propylidenepyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27)/b10-6-/t9-,11-,12+,13+,14-,15+,16+,18+/m0/s1 |
InChIキー |
VHAXPPPXMXEIOC-OZMZWBFHSA-N |
異性体SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl |
正規SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
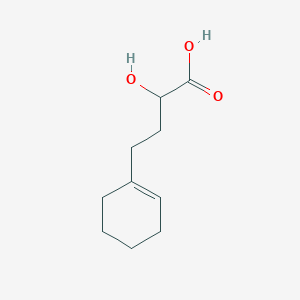
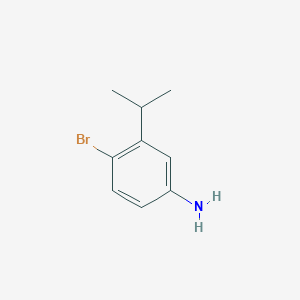

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


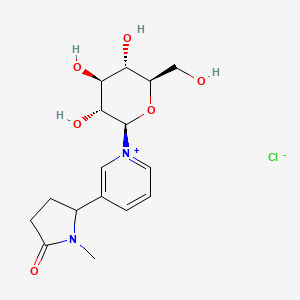
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
